molecular formula C8H12N2O2S B14598167 2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester CAS No. 61076-84-4

2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester

Cat. No.: B14598167
CAS No.: 61076-84-4
M. Wt: 200.26 g/mol
InChI Key: OPCDKHZQXSNOBB-UHFFFAOYSA-N
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Description

2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester is a chemical compound belonging to the imidazoline family Imidazolines are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with nitriles or esters under high temperatures and acid catalysis . The reaction conditions often require a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the allylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolines depending on the nucleophile used.

Scientific Research Applications

2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allylthio group allows for unique interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imidazoline-1-carboxylic acid, 2-ethylthio-, methyl ester
  • 2-Imidazoline-1-carboxylic acid, 2-propylthio-, methyl ester

Uniqueness

2-Imidazoline-1-carboxylic acid, 2-allylthio-, methyl ester is unique due to its allylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61076-84-4

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 2-prop-2-enylsulfanyl-4,5-dihydroimidazole-1-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-6-13-7-9-4-5-10(7)8(11)12-2/h3H,1,4-6H2,2H3

InChI Key

OPCDKHZQXSNOBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN=C1SCC=C

Origin of Product

United States

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